molecular formula C25H30N2O3 B107132 [N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester CAS No. 137863-90-2

[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester

Cat. No. B107132
M. Wt: 406.5 g/mol
InChI Key: SUQNCOFVJNHEKQ-DEOSSOPVSA-N
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Description

The compound "[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester" is an intermediate in the synthesis of valsartan, a widely used antihypertensive drug. The molecule consists of a biphenyl structure with a cyano group attached, which is further linked to a valine methyl ester moiety. This intermediate plays a crucial role in the production of valsartan due to its specific structural features that are essential for the drug's activity .

Synthesis Analysis

The synthesis of this compound is a key step in the production of valsartan. The paper titled "N-(2 `-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride: an intermediate in the synthesis of valsartan" provides insights into the synthesis process. The compound crystallizes with two ion pairs in the asymmetric unit, which are related pseudocentrosymmetrically to each other. The cations in the structure differ only in the orientation of the isopropyl group, which is a part of the valine residue .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a cyano group and a biphenyl core, which are known to impart certain electronic and steric properties to the molecule. The orientation of the isopropyl group, as mentioned in the synthesis analysis, could influence the overall shape and reactivity of the molecule. The crystalline structure with two ion pairs suggests that the compound may have interesting solid-state properties that could be relevant for its use as an intermediate .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the title compound, its role as an intermediate in the synthesis of valsartan implies that it undergoes further chemical transformations. The presence of functional groups such as the cyano group and the ester moiety suggests that it could participate in reactions like nucleophilic substitution or ester hydrolysis, which are common in the synthesis of pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the crystalline nature of the compound as described in the synthesis analysis indicates that it has a definite melting point, which is a critical parameter for the purification and characterization of pharmaceutical intermediates. The presence of ion pairs in the structure could also suggest solubility in polar solvents, which is important for its application in drug synthesis .

Safety And Hazards

The compound is labeled with the signal word “Warning”. It may cause skin irritation (H315) and serious eye irritation (H319). If swallowed, in contact with skin, or if inhaled, it may be harmful (H302 + H312 + H332). Precautions include avoiding dust/fume/gas/mist/vapors/spray (P261), not eating, drinking, or smoking while using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

Given that this compound is an intermediate in the preparation of angiotensin II type 1 receptor antagonists, future research may focus on its potential applications in the development of drugs for hypertension and other cardiovascular diseases .

properties

IUPAC Name

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNCOFVJNHEKQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137642
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2'-Cyano[1,1'-biphenyl]-4-YL)methyl]-N-(1-oxopentyl)-L-valine methyl ester

CAS RN

137863-90-2
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester
Source CAS Common Chemistry
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Record name N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-N-(1-OXOPENTYL)-L-VALINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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